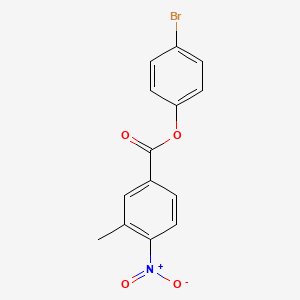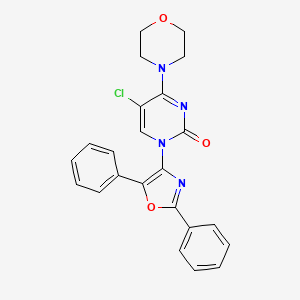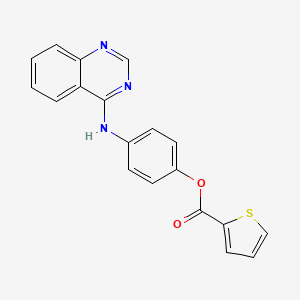![molecular formula C17H16N2OS B5590209 2,3-dimethyl-1-[(2-pyridinylthio)acetyl]-1H-indole](/img/structure/B5590209.png)
2,3-dimethyl-1-[(2-pyridinylthio)acetyl]-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-dimethyl-1-[(2-pyridinylthio)acetyl]-1H-indole is a useful research compound. Its molecular formula is C17H16N2OS and its molecular weight is 296.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 296.09833431 g/mol and the complexity rating of the compound is 376. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Functionalization of Indoles
Indoles, including derivatives like "2,3-dimethyl-1-[(2-pyridinylthio)acetyl]-1H-indole," have been a focal point in organic chemistry due to their relevance in natural products and synthetic pharmaceuticals. A review by Cacchi and Fabrizi (2005) discusses the evolution and methodologies for the synthesis and functionalization of indoles via palladium-catalyzed reactions, underlining the importance of indoles in developing biologically active compounds through efficient synthetic routes. This approach is significant for constructing complex molecules with indole cores, demonstrating the versatility of palladium catalysis in modifying indolic structures for various scientific applications (Cacchi & Fabrizi, 2005).
Investigative Studies on Indole Derivatives
Research on the structural modification and interaction of indole derivatives provides insights into the molecular basis of their biological activity and potential applications in material science. For instance, studies on the cyclization of indoles and the formation of novel compounds through reactions like the Vilsmeier-Haack acetylation offer pathways to synthesize indole-based frameworks with varied functionalities. These synthetic strategies enable the exploration of indole derivatives in new therapeutic agents and materials with unique properties, highlighting the adaptability and utility of indole chemistry in advancing scientific research.
Applications in Fluorescent Probing and Imaging
Indole derivatives are also explored for their potential in developing novel fluorescent probes for biological imaging. Niu et al. (2016) reported on a pH fluorescent probe based on indocyanine for live cell imaging, demonstrating the application of indole derivatives in creating sensitive tools for monitoring cellular processes. This research shows the role of indole chemistry in advancing methodologies for biological and medical imaging, contributing to our understanding of cellular environments and disease mechanisms (Niu et al., 2016).
Wirkmechanismus
The mechanism of action of this compound would depend on its specific biological activity. Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Eigenschaften
IUPAC Name |
1-(2,3-dimethylindol-1-yl)-2-pyridin-2-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-12-13(2)19(15-8-4-3-7-14(12)15)17(20)11-21-16-9-5-6-10-18-16/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZFKAYQYSBVEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)C(=O)CSC3=CC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N'-(4-bromobenzylidene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5590134.png)
![2,5-dimethyl-N-(2-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}ethyl)benzenesulfonamide](/img/structure/B5590142.png)
![benzyl [(5-acetyl-3-cyano-6-methyl-2-pyridinyl)thio]acetate](/img/structure/B5590147.png)

![9-[4-(3-hydroxy-3-methylbutyl)benzyl]-2-methyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5590165.png)
![4-(3-{[2-(3-fluorophenyl)-1-piperidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5590179.png)
![3-[(difluoromethyl)sulfonyl]-4-[(4-methoxyphenyl)amino]-N'-(3-nitrobenzylidene)benzohydrazide](/img/structure/B5590186.png)
![2-benzyl-N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}-1,3-thiazole-4-carboxamide](/img/structure/B5590202.png)
![4-(1-methyl-1H-imidazol-2-yl)-1-[(2-phenyl-1,3-thiazol-4-yl)acetyl]piperidine](/img/structure/B5590203.png)

![6-methyl-2-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)imidazo[1,2-a]pyridine](/img/structure/B5590216.png)

![4-chloro-5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3(2H)-pyridazinone](/img/structure/B5590229.png)
![5-chloro-2-methoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5590236.png)
